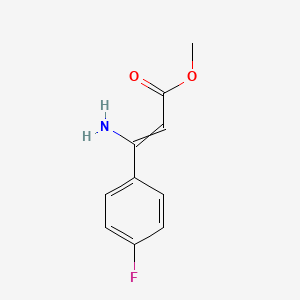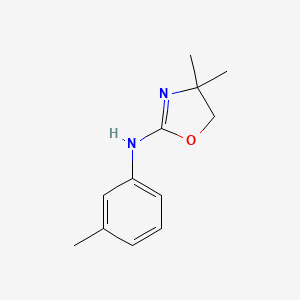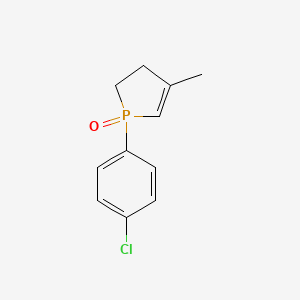![molecular formula C9H19NO B12576845 1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine CAS No. 343864-95-9](/img/structure/B12576845.png)
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Butan-2-il)oxi]-2,2,3-trimetilaziridina es un compuesto orgánico caracterizado por su estructura única, que incluye un anillo aziridínico sustituido con un grupo butan-2-iloxi y tres grupos metilo. Las aziridinas son heterociclos de tres miembros que contienen nitrógeno, conocidos por su alta reactividad debido a la tensión del anillo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-[(Butan-2-il)oxi]-2,2,3-trimetilaziridina normalmente implica la reacción de 2,2,3-trimetilaziridina con butan-2-ol en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar la formación del producto deseado. Los catalizadores comunes utilizados en esta reacción incluyen ácidos o bases fuertes, que facilitan la reacción de sustitución nucleofílica.
Métodos de Producción Industrial
A escala industrial, la producción de 1-[(Butan-2-il)oxi]-2,2,3-trimetilaziridina puede implicar reactores de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de sistemas catalíticos avanzados y el control automatizado de los parámetros de reacción garantiza una calidad de producto consistente y escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-[(Butan-2-il)oxi]-2,2,3-trimetilaziridina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes o derivados hidroxilados.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otras formas reducidas.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo butan-2-iloxi con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como los haluros o los alcóxidos se pueden utilizar en condiciones básicas para lograr la sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir aziridinas hidroxiladas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
1-[(Butan-2-il)oxi]-2,2,3-trimetilaziridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: Se investiga por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora por su posible uso en el desarrollo de fármacos, particularmente en la síntesis de intermediarios farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-[(Butan-2-il)oxi]-2,2,3-trimetilaziridina implica su interacción con objetivos moleculares a través de su anillo aziridínico reactivo. La tensión del anillo en las aziridinas las hace altamente reactivas hacia los nucleófilos, lo que les permite formar enlaces covalentes con moléculas biológicas. Esta reactividad puede conducir a la inhibición de enzimas o la interrupción de los procesos celulares, contribuyendo a su bioactividad.
Comparación Con Compuestos Similares
Compuestos Similares
2,2,3-Trimetilaziridina: Carece del grupo butan-2-iloxi, lo que da como resultado una reactividad y aplicaciones diferentes.
1-(Metoxi)-2,2,3-trimetilaziridina: Contiene un grupo metoxi en lugar de butan-2-iloxi, lo que lleva a variaciones en el comportamiento químico.
1-(Etoxi)-2,2,3-trimetilaziridina:
Unicidad
1-[(Butan-2-il)oxi]-2,2,3-trimetilaziridina es única debido a la presencia del grupo butan-2-iloxi, que imparte efectos estéricos y electrónicos específicos. Estos efectos influyen en su reactividad y lo hacen adecuado para aplicaciones particulares en síntesis e investigación.
Propiedades
Número CAS |
343864-95-9 |
|---|---|
Fórmula molecular |
C9H19NO |
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
1-butan-2-yloxy-2,2,3-trimethylaziridine |
InChI |
InChI=1S/C9H19NO/c1-6-7(2)11-10-8(3)9(10,4)5/h7-8H,6H2,1-5H3 |
Clave InChI |
DZINBURJUOPNHG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)ON1C(C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol](/img/structure/B12576765.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate](/img/structure/B12576772.png)







![2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole](/img/structure/B12576852.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)
![Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)
